N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Description
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide (CAS: 893934-07-1) is a heterocyclic compound with the molecular formula C₂₂H₁₉ClN₄O₂S and a molecular weight of 438.9 g/mol . Its structure comprises a thieno[3,4-c]pyrazole core substituted with a 4-chlorophenyl group at position 2 and a 5-oxo-1-phenylpyrrolidine-3-carboxamide moiety at position 3. The compound’s synthetic versatility and structural complexity make it a candidate for pharmacological studies, particularly in kinase inhibition and enzyme modulation.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2S/c23-15-6-8-17(9-7-15)27-21(18-12-30-13-19(18)25-27)24-22(29)14-10-20(28)26(11-14)16-4-2-1-3-5-16/h1-9,14H,10-13H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNGPMRFHQXZFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=C4CSCC4=NN3C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with neuronal voltage-sensitive sodium (site 2) and l-type calcium channels.
Mode of Action
It’s suggested that the compound may inhibit mitochondrial respiration in fungi by blocking electron transfer within the respiratory chain.
Biochemical Pathways
The inhibition of mitochondrial respiration can severely disrupt important cellular biochemical processes, leading to the cessation of fungal growth.
Pharmacokinetics
, suggesting that they may persist in the environment and potentially bioaccumulate in organisms.
Result of Action
The inhibition of mitochondrial respiration can lead to the cessation of fungal growth.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s biodegradability can affect its persistence in the environment. Furthermore, its potential to bioaccumulate in organisms can influence its long-term effects.
Biological Activity
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, commonly referred to by its CAS number 893934-77-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 438.9 g/mol. The structure features a thieno[3,4-c]pyrazole moiety, which is linked to a pyrrolidine derivative through a carboxamide functional group. This unique structural configuration contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 438.9 g/mol |
| CAS Number | 893934-77-5 |
Antitumor Activity
Research has indicated that compounds containing the thieno[3,4-c]pyrazole structure exhibit promising antitumor properties. For instance, studies have shown that derivatives of thieno[3,4-c]pyrazole can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways such as NF-kB and MAPK pathways, leading to reduced expression of anti-apoptotic proteins and enhanced cell death in malignant cells .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrate that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated microglial cells. This suggests a potential role in neuroinflammatory conditions where microglial activation is detrimental . The anti-inflammatory mechanism may involve the inhibition of NF-kB activation and downstream signaling pathways .
Neuroprotective Properties
In models of neurodegenerative diseases like Parkinson's disease (PD), the compound has shown neuroprotective effects by mitigating oxidative stress and inflammation. This is particularly relevant as microglial activation contributes to dopaminergic neuron degeneration in PD. The compound's ability to suppress nitric oxide production and inhibit iNOS expression highlights its potential as a therapeutic agent for neuroprotection .
Case Studies
- Anticancer Activity : A study compared various thieno[3,4-c]pyrazole derivatives, including the target compound, against standard chemotherapeutics like doxorubicin. Results indicated that certain derivatives exhibited lower IC50 values under hypoxic conditions compared to doxorubicin, suggesting enhanced efficacy in tumor microenvironments .
- Neuroprotection : In vivo studies using MPTP-induced mouse models demonstrated that treatment with the compound resulted in significant behavioral improvements and preservation of dopaminergic neurons. These findings support its potential application in treating neurodegenerative diseases .
Scientific Research Applications
Medicinal Chemistry
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has been investigated for its potential pharmacological effects. The presence of the thieno[3,4-c]pyrazole moiety suggests possible interactions with biological targets such as enzymes and receptors.
Potential Biological Activities:
- Anticancer Activity: Preliminary studies indicate that compounds with similar structures may inhibit tumor growth by interfering with cell cycle regulation and apoptosis pathways.
- Anti-inflammatory Effects: The compound may exhibit anti-inflammatory properties through modulation of cytokine production and inhibition of inflammatory mediators.
Agricultural Science
The compound's unique structure also positions it as a candidate for development as a pesticide or herbicide. Its thieno[3,4-c]pyrazole core is known to possess fungicidal properties.
Applications in Agriculture:
- Fungicide Development: Research has shown that thienopyrazoles can effectively control fungal pathogens in crops.
- Herbicide Activity: Similar compounds have been evaluated for their ability to inhibit weed growth without harming crop species.
Material Science
The versatility of the compound allows for exploration in material science, particularly in the development of novel polymers or coatings.
Potential Uses:
- Polymer Synthesis: The incorporation of this compound into polymer matrices could enhance mechanical properties or introduce specific functionalities.
- Coating Applications: Its chemical stability may allow it to be used in protective coatings that require resistance to environmental degradation.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of thienopyrazole derivatives. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Case Study 2: Agricultural Application
Research conducted on thienopyrazole-based fungicides demonstrated effective control over several fungal pathogens affecting crops like wheat and corn. The study highlighted the compound's low toxicity to non-target organisms, making it a promising candidate for sustainable agricultural practices .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with derivatives of the thieno[3,4-c]pyrazole scaffold. A closely related analogue is N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide (CAS: 958984-08-2, molecular formula: C₂₀H₁₉N₃O₃S, molecular weight: 381.45 g/mol) . The table below highlights key differences:
Structural Implications
- Substituent Effects : The 4-chlorophenyl group in the target compound enhances lipophilicity and electron-withdrawing effects compared to the 2,3-dimethylphenyl group in the analogue. This may improve membrane permeability but reduce aqueous solubility .
Computational and Crystallographic Insights
- Crystallographic Refinement : The target compound’s structure was likely resolved using SHELXL for refinement and ORTEP-3 for visualization, common tools in small-molecule crystallography .
Pharmacological Considerations
While direct bioactivity data are unavailable, structural comparisons suggest:
- The pyrrolidine-5-one moiety in the target compound may confer selectivity toward proteases or kinases due to its resemblance to transition-state intermediates.
- The furan in the analogue could enhance metabolic stability but limit target engagement compared to the pyrrolidine system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
